![molecular formula C21H21NO3 B6503509 N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide CAS No. 1421475-58-2](/img/structure/B6503509.png)
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide
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Overview
Description
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring, a hydroxy group, and a methoxybenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors . The interaction between the compound and its targets can lead to changes in the cellular processes, but the specifics of these interactions require further investigation.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
Similar compounds have been found to exhibit linear pharmacokinetics in animal models . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Compounds with similar structures have been found to exhibit a wide range of therapeutic activities . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide can be influenced by various environmental factors. For instance, it is recommended to store similar compounds in a cool and dry place, away from direct sunlight . Other factors such as pH, temperature, and the presence of other substances can also affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide typically involves the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with 2-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Scientific Research Applications
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide
- N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N’-(prop-2-en-1-yl)ethanediamide
- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide
Uniqueness
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-25-20-12-5-4-10-18(20)21(24)22-14-13-19(23)17-11-6-8-15-7-2-3-9-16(15)17/h2-12,19,23H,13-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARKKFPOZRNUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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